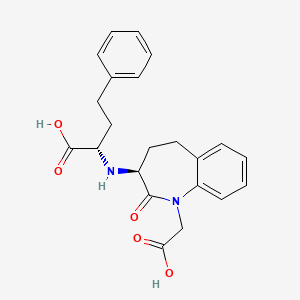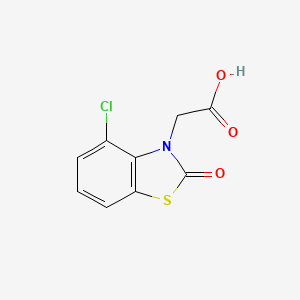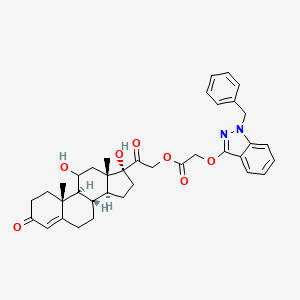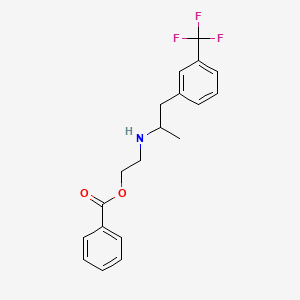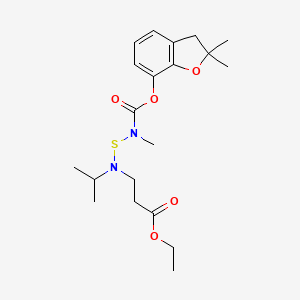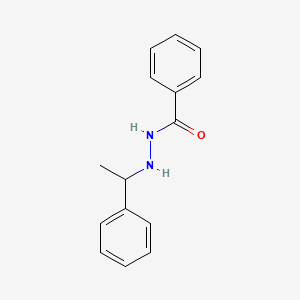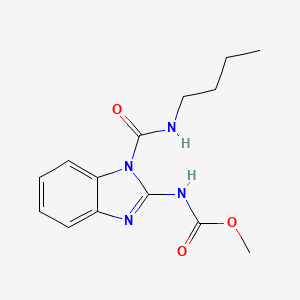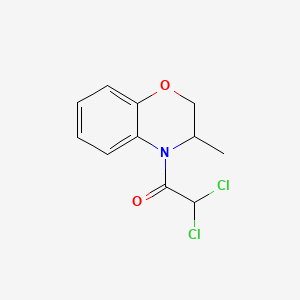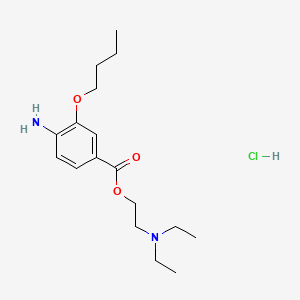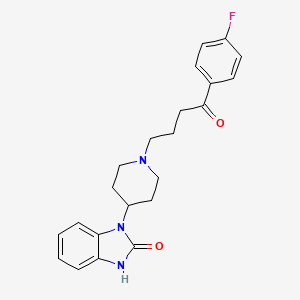
塩酸ブプロピオン
概要
説明
ブプロピオン塩酸塩は、主に抗うつ薬および禁煙補助剤として使用される化合物です。 これは、ノルエピネフリン・ドーパミン再取り込み阻害薬(NDRI)であり、主要なうつ病、季節性情動障害の管理に役立ち、禁煙を助けます 。 ブプロピオン塩酸塩は、WellbutrinやZybanなどのさまざまな商品名で販売されています .
科学的研究の応用
Bupropion hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and quality control.
Biology: Studied for its effects on neurotransmitter systems, particularly norepinephrine and dopamine.
Medicine: Widely used in the treatment of major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation.
Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications.
作用機序
ブプロピオン塩酸塩は、ノルエピネフリンとドーパミンの再取り込みを阻害することによって効果を発揮し、それらのシナプス間隙におけるレベルを高め、神経シナプス内のそれらの作用を延長します 。 それは、ノルエピネフリン輸送体(NET)とドーパミン輸送体(DAT)に結合し、これらはその主要な分子標的です 。 さらに、ブプロピオンはいくつかのニコチン性アセチルコリン受容体の拮抗薬として作用し、禁煙におけるその有効性に貢献しています .
類似化合物の比較
ブプロピオン塩酸塩は、セロトニン作動性効果がなく、ヒスタミンまたはアドレナリン受容体への影響が最小限であるため、他の抗うつ薬と比較してユニークです 。 これは、選択的セロトニン再取り込み阻害薬(SSRI)や三環系抗うつ薬(TCA)と比較して、性的機能不全、鎮静、体重増加のリスクが低く、副作用プロファイルがより許容されることを意味します .
類似化合物
デュロキセチン(シンバルタ): うつ病と不安に使用されるセロトニン・ノルエピネフリン再取り込み阻害薬(SNRI).
セルタリン(ゾロフト): うつ病、不安、およびその他の気分障害に使用される選択的セロトニン再取り込み阻害薬(SSRI).
ベンラファキシン(エフェキサー): うつ病と不安に使用される別のSNRI.
ブプロピオン塩酸塩は、その独特の作用機序と好ましい副作用プロファイルにより、他の抗うつ薬にうまく反応しない患者にとって貴重な選択肢となっています。
生化学分析
Biochemical Properties
Bupropion hydrobromide exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, bupropion hydrobromide binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Cellular Effects
Bupropion hydrobromide’s effects on cells are primarily related to its impact on neurotransmitter uptake. By inhibiting the reuptake of norepinephrine and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of bupropion hydrobromide involves the inhibition of neurotransmitter reuptake. It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and leading to an increase in the concentration of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that bupropion hydrobromide has a half-life of 11–21 hours , indicating that its effects can persist for a significant period after administration.
Dosage Effects in Animal Models
In animal models, bupropion hydrobromide at a dose of 40 mg/kg significantly reduced acetic acid-induced abdominal writhes and also was effective in suppression of formalin-induced behavior and showed significant analgesia in hot plate test .
Metabolic Pathways
Bupropion hydrobromide is metabolized extensively in the liver by the cytochrome P450 enzyme CYP2B6, producing three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .
Transport and Distribution
It is known that bupropion hydrobromide has a volume of distribution of approximately 20–47 L/kg, indicating that it is widely distributed in the body .
Subcellular Localization
Given its mechanism of action, it is likely that bupropion hydrobromide is localized to the synaptic cleft in neurons, where it can interact with the norepinephrine and dopamine transporters .
準備方法
合成経路と反応条件
ブプロピオン塩酸塩の調製には、いくつかの手順が必要です。 一つの方法は、m-クロロプロピオフェノンを原料とし、臭化ナトリウム、硫酸、過酸化水素を水・ハロゲン化炭素溶媒中でブロム化して臭化物中間体を調製することから始まります。 この中間体は、その後、tert-ブチルアミンと反応してブプロピオンを生成します 。 最終段階では、ブプロピオンをその臭化水素酸塩に変換します。
工業生産方法
ブプロピオン塩酸塩の工業生産は、ブプロピオン塩酸塩結晶Iまたは結晶Iと結晶IIの混合物を150〜210℃で0.5〜10時間加熱し、その後室温まで冷却して行います。 この方法は、新しい不純物を生成することなく、原料を目的の結晶形に変換することを保証します .
化学反応の分析
反応の種類
ブプロピオン塩酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、臭化ナトリウム、硫酸、過酸化水素、およびtert-ブチルアミンが含まれます 。 条件は、通常、目的の反応経路を保証するために、制御された温度と特定の溶媒を伴います。
生成される主要な生成物
これらの反応から生成される主要な生成物には、ブプロピオンとその臭化水素酸塩が含まれます。 分解中に、ブプロピオンはヒドロキシブプロピオン、トレオヒドロブプロピオン、およびエリスロヒドロブプロピオンなどの代謝物を生成する可能性があります .
科学研究の応用
ブプロピオン塩酸塩は、幅広い科学研究の応用を持っています。
類似化合物との比較
Bupropion hydrobromide is unique compared to other antidepressants due to its lack of serotonergic effects and its minimal impact on histamine or adrenaline receptors . This results in a more tolerable side effect profile, with lower risks of sexual dysfunction, sedation, and weight gain compared to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Similar Compounds
Duloxetine (Cymbalta): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Sertraline (Zoloft): A selective serotonin reuptake inhibitor (SSRI) used for depression, anxiety, and other mood disorders.
Venlafaxine (Effexor): Another SNRI used for depression and anxiety.
Bupropion hydrobromide stands out due to its unique mechanism of action and favorable side effect profile, making it a valuable option for patients who do not respond well to other antidepressants.
特性
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCENNATOVXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920317 | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905818-69-1 | |
| Record name | Bupropion hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
